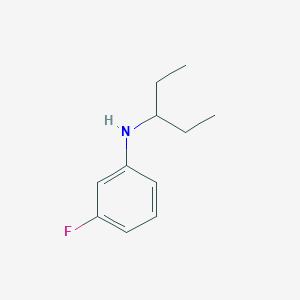![molecular formula C12H20O B13272032 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is characterized by a cyclopropane ring attached to a cyclohexyl group, which is further substituted with a methyl group
Preparation Methods
The synthesis of 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylmethyl bromide with cyclopropanecarboxaldehyde in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted cyclopropane derivatives.
Scientific Research Applications
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as a precursor to bioactive compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The cyclopropane ring’s strained nature makes it reactive towards various chemical transformations, facilitating its role in synthetic applications.
Comparison with Similar Compounds
Similar compounds to 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde include:
Cyclopropanecarboxaldehyde: Lacks the cyclohexyl and methyl substituents, making it less complex and less versatile in synthetic applications.
4-Methylcyclohexylmethyl bromide: Contains the cyclohexyl and methyl groups but lacks the cyclopropane ring, limiting its reactivity.
Cyclohexanecarbaldehyde: Similar in having a cyclohexyl group and an aldehyde group but lacks the cyclopropane ring, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a substituted cyclohexyl group, providing a distinctive set of chemical properties and reactivity patterns.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-[(4-methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h9-11H,2-8H2,1H3 |
InChI Key |
KVRMCXVRBQHFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


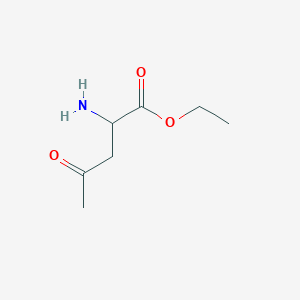
![4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13271958.png)
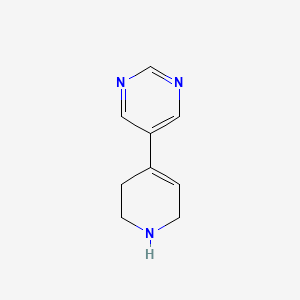

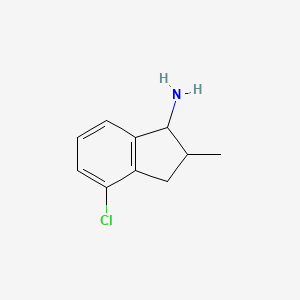

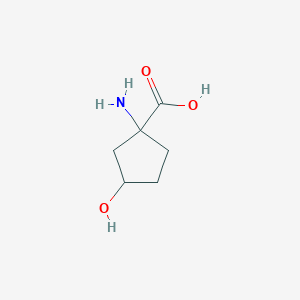
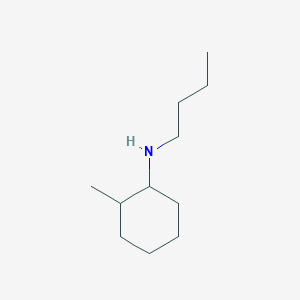
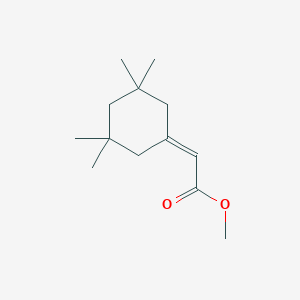
![(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13272006.png)
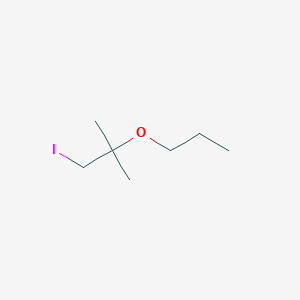

![Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B13272018.png)
